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Compound of Interest

1-[4-(4-
Compound Name:
Fluorophenoxy)phenyllethanone

Cat. No. B1334159

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide
to Analytical Data

This guide provides a comparative analysis of the analytical data for 1-[4-(4-
Fluorophenoxy)phenyl]ethanone, a versatile intermediate in pharmaceutical and organic
synthesis, against two structurally related alternatives: 4-Fluoroacetophenone and 4-
Phenoxyacetophenone. Due to the limited availability of public experimental spectral data for 1-
[4-(4-Fluorophenoxy)phenyl]ethanone, this guide combines available physical properties
with predicted spectral characteristics to offer a valuable comparative resource.

Physicochemical Properties

The introduction of a phenoxy group and a fluorine atom significantly influences the
physicochemical properties of the parent acetophenone structure. These modifications can
impact solubility, melting point, and chromatographic behavior, which are critical parameters in
drug development and chemical synthesis.
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1-[4-(4- 4- 4-
Property Fluorophenoxy)phe Fluoroacetophenon Phenoxyacetophen
nyl]ethanone e one
Molecular Formula C14H11FO2 CsH7FO C14H1202
Molecular Weight 230.24 g/mol 138.14 g/mol 212.24 g/mol
] ] Not applicable (liquid
Melting Point 63-65 °C 50-52 °C
at room temperature)
Boiling Point 166-172 °C at2.5 Torr 196 °C at 760 mmHg 200 °C at 12 mmHg
, Colorless to pale _
Appearance Off-white crystals Solid

yellow liquid

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

chemical compounds. This section compares the key spectral features of the three compounds

across *H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms in a molecule. The predicted chemical shifts for 1-[4-(4-

Fluorophenoxy)phenyl]ethanone are based on the analysis of its structural analogues.

Compound

Key Proton Signals (Predicted/Observed

5, ppm)

1-[4-(4-Fluorophenoxy)phenyllethanone

Aromatic Protons: 7.0-8.1 (complex multiplets),

Methyl Protons: ~2.6 (singlet)

4-Fluoroacetophenone

Aromatic Protons: 7.10-7.15 (t, 2H), 7.96-8.00
(m, 2H), Methyl Protons: 2.59 (s, 3H)

4-Phenoxyacetophenone

Aromatic Protons: 7.0-8.0 (complex multiplets),

Methyl Protons: ~2.6 (singlet)
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides insight into the carbon framework of a molecule.

Key Carbon Signals (Predicted/Observed

Compound
5, ppm)

Carbonyl Carbon: ~197, Aromatic Carbons: 115-

1-[4-(4-Fluorophenoxy)phenyllethanone ) )
165 (multiple signals), Methyl Carbon: ~26

Carbonyl Carbon: 196.5, Aromatic Carbons:
4-Fluoroacetophenone 115.6 (d), 115.8 (d), 130.9 (d), 131.0 (d), 133.5,
164.5, 167.0, Methyl Carbon: 26.5

Carbonyl Carbon: ~197, Aromatic Carbons: 118-

4-Phenoxyacetophenone ) )
162 (multiple signals), Methyl Carbon: ~26

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Compound Key IR Absorptions (cm~?)

C=0 Stretch: ~1680, C-O-C Stretch: ~1240, C-F

1-[4-(4-Fluorophenoxy)phenyllethanone ]
Stretch: ~1220, Aromatic C-H Stretch: ~3050

C=0 Stretch: ~1685, C-F Stretch: ~1230,

4-Fluoroacetophenone )
Aromatic C-H Stretch: ~3070

C=0 Stretch: ~1680, C-O-C Stretch: ~1240,

4-Phenoxyacetophenone i
Aromatic C-H Stretch: ~3060

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.
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Compound Molecular lon (m/z) and Key Fragments

[M]*: 230, Key Fragments: Expected fragments
1-[4-(4-Fluorophenoxy)phenyllethanone corresponding to the loss of CHs, CO, and
cleavage around the ether linkage.

[M]*+: 138, Key Fragments: 123 ([M-CHs]*), 95

4-Fluoroacetophenone
([M-COCHs]*)

[M]*: 212, Key Fragments: 197 ([M-CHs]*), 121,

4-Phenoxyacetophenone 93

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are
generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
» Weigh approximately 5-10 mg of the solid sample.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de) in
a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

Instrument Parameters (*H NMR):

Spectrometer Frequency: 400 MHz or higher.

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.
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Instrument Parameters (*3C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
e Place a small amount of the solid sample directly onto the ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Acquire the spectrum, typically in the range of 4000-400 cm~1.

o Clean the crystal thoroughly after the measurement.

Mass Spectrometry (Electron lonization - El)

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol,
dichloromethane).

Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

A mass spectrum is generated, showing the relative abundance of each ion.
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Visualizations

Diagrams illustrating the relationships between the compounds and the analytical workflow can
aid in understanding the comparative analysis.

Structural Comparison of Acetophenones

G—[4—(4—Fluorophenoxy)phenyl]ethanona

Structural Modification
(Removal of fluorine)

Structural Simplification
(Removal of phenoxy group)

G-Fluoroacetophenone) G-Phenoxyacetophenone)

Click to download full resolution via product page

Figure 1. Structural relationships between the compared compounds.
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General Analytical Workflow
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Figure 2. A generalized workflow for the analytical characterization of organic compounds.

¢ To cite this document: BenchChem. [Comparative Analysis of 1-[4-(4-
Fluorophenoxy)phenyllethanone and Related Acetophenones]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1334159#cross-referencing-
analytical-data-for-1-4-4-fluorophenoxy-phenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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